2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine
CAS No.: 2548988-87-8
Cat. No.: VC11813415
Molecular Formula: C19H19F3N6O
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548988-87-8 |
|---|---|
| Molecular Formula | C19H19F3N6O |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 3-cyclopropyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C19H19F3N6O/c20-19(21,22)14-3-4-15(23-9-14)27-8-7-12(10-27)11-29-17-6-5-16-24-25-18(13-1-2-13)28(16)26-17/h3-6,9,12-13H,1-2,7-8,10-11H2 |
| Standard InChI Key | PIMIRVHURWESKZ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=C(C=C5)C(F)(F)F |
| Canonical SMILES | C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=C(C=C5)C(F)(F)F |
Introduction
Potential Applications
Compounds with similar structural motifs (e.g., triazolo-pyridazines) have been studied for various biological activities, including:
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Antimicrobial and antifungal properties.
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Antiviral activity (e.g., targeting influenza polymerases).
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Anticancer potential due to their ability to interact with DNA or enzymes.
General Synthetic Approaches
The synthesis of such compounds typically involves:
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Formation of the triazolo[4,3-b]pyridazine core: This is achieved through cyclization reactions involving hydrazines and dicarbonyl precursors.
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Introduction of the cyclopropyl group: Often through alkylation or cyclopropanation reactions.
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Attachment of the pyrrolidine moiety: Via nucleophilic substitution or reductive amination.
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Incorporation of the trifluoromethyl group: Using reagents like trifluoromethyl iodide or Togni's reagent.
Challenges in Synthesis
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Regioselectivity during cyclization.
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Stability of intermediates under reaction conditions.
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Optimization of yields for multi-step processes.
Pharmacological Activities
Based on related compounds:
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The triazolo-pyridazine scaffold is associated with enzyme inhibition (e.g., kinases or polymerases).
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The cyclopropyl group enhances receptor binding affinity by restricting conformational flexibility.
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The trifluoromethyl group improves membrane permeability and pharmacokinetics.
Spectroscopic Techniques
To confirm the structure:
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NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR for identifying functional groups and connectivity.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared (IR) Spectroscopy: To detect functional groups like C-F bonds from trifluoromethyl groups.
Crystallography
X-ray diffraction can provide precise structural details, including bond lengths and angles.
Research Findings on Similar Compounds
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